6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 4-ethylphenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a methylsulfanylphenyl group, which may enhance electronic properties and solubility.
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-15-4-6-16(7-5-15)19-12-13-21(27)26(24-19)14-20-23-22(25-28-20)17-8-10-18(29-2)11-9-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIESWWDVXBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to different nitrogen-containing heterocycles .
Scientific Research Applications
6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
Core Structure: All compounds share a dihydropyridazinone core, but substitutions at positions 2 and 6 vary significantly.
Heterocyclic Moieties: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs in and employ 1,2,4-triazole rings. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may improve pharmacokinetics compared to triazoles .
The methylsulfanylphenyl substituent on the oxadiazole may improve solubility relative to bulkier groups like 4-methylbenzyl in . The thioxo-triazole group in introduces a sulfur atom, which could modulate redox activity or metal-binding properties.
Pharmacological Potential
- Target Compound: No direct activity data is available, but its oxadiazole-containing analogs have been explored as kinase inhibitors due to their ability to mimic peptide bonds .
- Analog from : Exhibits anti-inflammatory activity, suggesting that dihydropyridazinones with electron-deficient heterocycles (e.g., thioxo-triazoles) may target inflammatory pathways.
- Analog from : Commercial availability implies prior synthetic interest, possibly for antimicrobial or anticancer applications.
Methodological Insights
The lumping strategy —grouping structurally similar compounds—could streamline comparative studies. For example, the target compound and its triazole analogs might be evaluated together to identify structure-activity relationships (SARs) for solubility or target binding.
Biological Activity
The compound 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 1358745-25-1) is a novel synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 354.43 g/mol
- Structural Features :
- A dihydropyridazinone core.
- Substituents including a 4-ethylphenyl group and a 1,2,4-oxadiazol moiety with a methylsulfanyl phenyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the oxadiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In one study, derivatives demonstrated IC₅₀ values in the low micromolar range against prostate cancer cells (PC3), indicating potent anticancer activity without significant cytotoxicity at higher concentrations (up to 100 µM) .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. The oxadiazole moiety is believed to interact with cellular targets involved in the regulation of apoptosis and cell cycle progression. Notably, the compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are often implicated in cancer signaling pathways .
Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, it was found that a structurally similar compound exhibited significant anticancer effects in vitro against breast cancer cell lines. The study reported an IC₅₀ value of approximately 0.5 µM for the most potent derivative . This highlights the potential efficacy of compounds containing similar scaffolds.
Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that derivatives of oxadiazoles can effectively reduce tumor growth without noticeable toxicity. The administration of these compounds resulted in a significant decrease in tumor size compared to control groups . These findings support further investigation into the therapeutic potential of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
